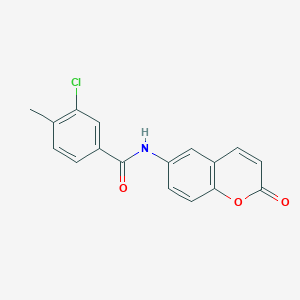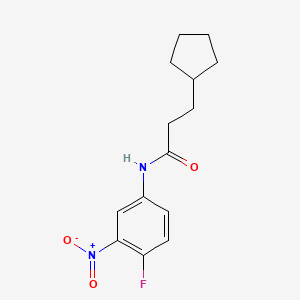![molecular formula C15H11ClO4 B5796362 [2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate](/img/structure/B5796362.png)
[2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is composed of a 4-chlorophenyl group, an oxoethyl group, and a 2-hydroxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
[2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Bromophenyl)-2-oxoethyl] 2-hydroxybenzoate: Similar structure but with a bromine atom instead of chlorine.
[2-(4-Methylphenyl)-2-oxoethyl] 2-hydroxybenzoate: Contains a methyl group instead of chlorine.
[2-(4-Nitrophenyl)-2-oxoethyl] 2-hydroxybenzoate: Features a nitro group in place of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in [2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVBXICQIIOJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione](/img/structure/B5796282.png)
![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)

![2-benzoyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B5796310.png)

![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)
![4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine](/img/structure/B5796336.png)
![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate](/img/structure/B5796345.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)
![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)
![[4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
